

Unraveling the Intricacies of SGS518 Oxalate (LY483518): A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of **SGS518 oxalate**, also known as LY483518, a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its chemical identity, biological activity, and the experimental methodologies used to characterize its function.

Core Compound Identity and Properties

SGS518 oxalate and LY483518 are synonymous designations for the same chemical entity. The compound is the oxalate salt of a potent and selective antagonist for the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its targeted action on this receptor has positioned it as a valuable tool in neuroscience research, particularly in studies investigating cognitive function and neurodegenerative diseases.

Table 1: Chemical and Physical Properties of SGS518 Oxalate



Property	Value	
Synonyms	LY483518	
Chemical Name	1-Methyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl benzenesulfonate, oxalate salt	
Molecular Formula	C21H23N3O5S	
Molecular Weight	445.5 g/mol	
CAS Number	445441-27-0	
Purity	Typically ≥98%	
Solubility	Soluble in DMSO	

Quantitative Analysis of Biological Activity

While specific Ki (binding affinity) and IC50 (half-maximal inhibitory concentration) values for **SGS518 oxalate** are not readily available in the public domain, its high selectivity for the 5-HT6 receptor is well-established through its use in numerous preclinical studies. The primary mechanism of action is the blockade of the constitutive and serotonin-induced activation of the 5-HT6 receptor. This antagonism modulates downstream signaling pathways, most notably the cyclic adenosine monophosphate (cAMP) cascade.

For comparative purposes, Table 2 presents typical quantitative data for other selective 5-HT6 receptor antagonists, illustrating the potency range for compounds in this class.

Table 2: Representative Quantitative Data for Selective 5-HT6 Receptor Antagonists



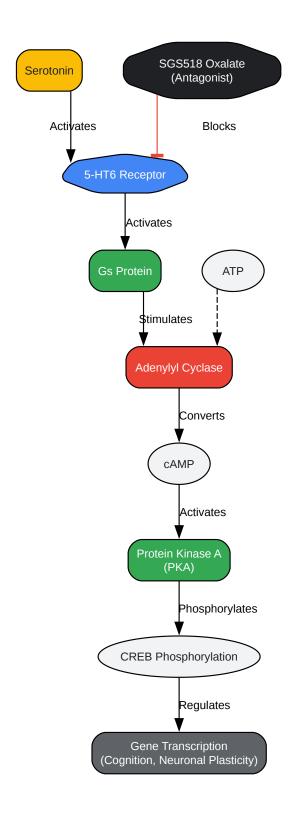
Compound	Binding Affinity (Ki)	Functional Potency (IC50)	Reference
Idalopirdine	0.83 nM (human 5- HT6)	26 nM (cAMP antagonism)	[1]
Intepirdine	pKi 9.63 (human 5- HT6)	-	MedChemExpress
HEC30654	-	1.1 nM (receptor affinity); 15 nM (antagonistic activity)	[1]

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). However, research has revealed that 5-HT6 receptor signaling is more complex, involving alternative, non-canonical pathways that can be modulated by antagonists like **SGS518 oxalate**.

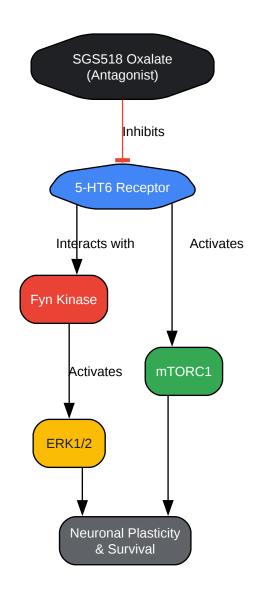
Below are diagrams illustrating the key signaling cascades associated with the 5-HT6 receptor.





Caption: Canonical 5-HT6 Receptor Signaling Pathway.





Caption: Non-Canonical 5-HT6 Receptor Signaling Pathways.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **SGS518 oxalate**, compiled from published research.

In Vivo Retinal Protection Study

Foundational & Exploratory

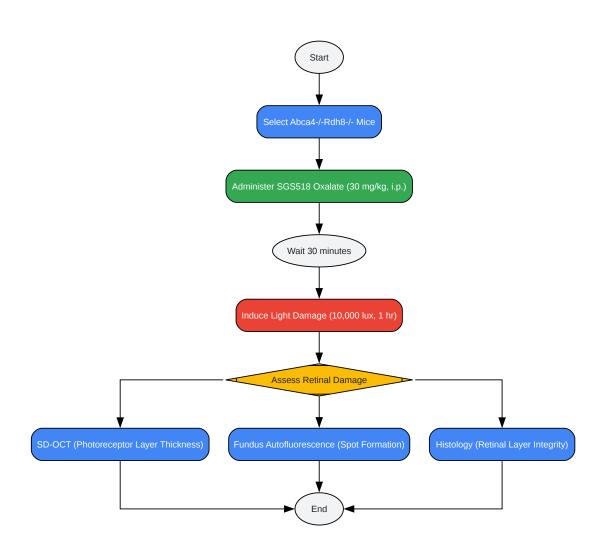




This protocol is adapted from a study investigating the neuroprotective effects of **SGS518 oxalate** in a mouse model of light-induced retinal degeneration.[2]

- Animal Model: Abca4-/-Rdh8-/- mice, which are susceptible to light-induced retinal damage.
- Drug Administration: **SGS518 oxalate** is dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80). A single dose of 30 mg/kg is administered via intraperitoneal (i.p.) injection.
- Light-Induced Damage: 30 minutes post-injection, the mice are exposed to a bright, white light source (e.g., 10,000 lux) for a defined period (e.g., 1 hour).
- Outcome Measures:
 - Retinal Morphology: Retinal structure is assessed using spectral-domain optical coherence tomography (SD-OCT) at specified time points post-exposure. The thickness of the photoreceptor layer is a key metric.
 - Autofluorescence: The formation of autofluorescent spots, indicative of retinal damage, is quantified using fundus autofluorescence imaging.
 - Histology: At the end of the study, eyes are enucleated, fixed, and sectioned for histological analysis (e.g., H&E staining) to examine the preservation of retinal layers.





Caption: In Vivo Retinal Protection Experimental Workflow.

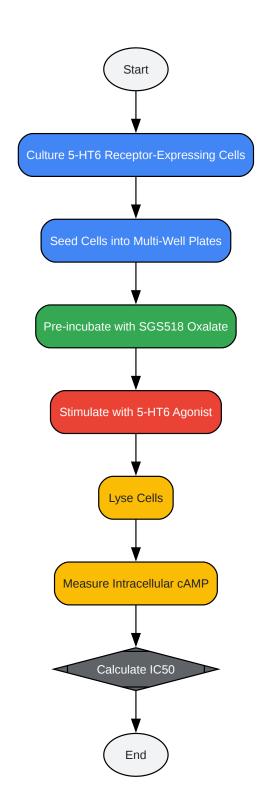


In Vitro cAMP Functional Assay

This generalized protocol is based on methodologies used to assess the functional antagonism of 5-HT6 receptor ligands.

- Cell Line: A stable cell line expressing the human 5-HT6 receptor is used (e.g., HEK293 or CHO cells).
- Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.
- Assay Procedure:
 - Cells are seeded into multi-well plates (e.g., 96-well or 384-well).
 - Cells are pre-incubated with varying concentrations of SGS518 oxalate for a specified time.
 - A 5-HT6 receptor agonist (e.g., serotonin) is added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production.
 - The reaction is stopped, and the cells are lysed.
 - The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: The IC50 value of SGS518 oxalate is determined by plotting the percentage
 of inhibition of the agonist-induced cAMP response against the log concentration of the
 antagonist.







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- 2. medchemexpress.com [medchemexpress.com]
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